
Bicifadine
Descripción general
Descripción
Bicifadine, también conocido como DOV-220,075, es un compuesto analgésico no opioide. Es un inhibidor de la recaptación de serotonina-norepinefrina-dopamina (SNDRI) que fue descubierto inicialmente por American Cyanamid y posteriormente licenciado a DOV Pharmaceutical. This compound ha sido investigado por su potencial para tratar el dolor sin el potencial de abuso asociado con los fármacos opioides .
Aplicaciones Científicas De Investigación
Química: Como compuesto modelo para el estudio de los SNDRI, bicifadine proporciona información sobre el diseño y la síntesis de nuevos agentes analgésicos.
Biología: Los efectos de this compound sobre la recaptación de neurotransmisores la convierten en una herramienta valiosa para estudiar los mecanismos del dolor y la regulación del estado de ánimo.
Medicina: this compound ha sido investigado por su potencial para tratar afecciones dolorosas crónicas, incluyendo el dolor de espalda baja y la neuropatía diabética. .
Mecanismo De Acción
Bicifadine ejerce sus efectos inhibiendo la recaptación de serotonina, norepinefrina y dopamina. Esto lleva a un aumento en los niveles de estos neurotransmisores en la hendidura sináptica, mejorando sus acciones fisiológicas. Los principales objetivos moleculares de this compound son el transportador de serotonina (SERT), el transportador de norepinefrina (NET) y el transportador de dopamina (DAT). Al bloquear estos transportadores, this compound prolonga la acción de los neurotransmisores, lo que resulta en efectos analgésicos .
Análisis Bioquímico
Biochemical Properties
Bicifadine primarily enhances and prolongs the actions of norepinephrine and serotonin by inhibiting their transport proteins. It also interacts with the dopamine transporter, making it a triple reuptake inhibitor . The primary enzymes responsible for the metabolism of this compound in humans are monoamine oxidase B (MAO-B) and cytochrome P450 2D6 (CYP2D6) . These interactions are crucial for its analgesic properties, as they help in modulating the levels of these neurotransmitters in the synaptic cleft.
Cellular Effects
This compound influences various cellular processes by modulating neurotransmitter levels. It affects cell signaling pathways involving norepinephrine, serotonin, and dopamine, which are critical for pain perception and mood regulation . By inhibiting the reuptake of these neurotransmitters, this compound enhances their actions, leading to prolonged signaling and altered gene expression. This modulation can impact cellular metabolism and overall cell function, particularly in neurons .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the transport proteins for norepinephrine, serotonin, and dopamine, inhibiting their reuptake . This inhibition results in increased levels of these neurotransmitters in the synaptic cleft, enhancing their physiological actions. This compound does not act on opiate receptors and does not exhibit anti-inflammatory activity . Its unique profile makes it a promising candidate for pain management without the risk of addiction associated with opioid drugs.
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown stability and consistent effects over time. Studies have indicated that its analgesic properties are maintained over prolonged periods, with no significant degradation observed . Long-term studies in vitro and in vivo have demonstrated that this compound continues to modulate neurotransmitter levels effectively, with sustained impact on cellular function .
Dosage Effects in Animal Models
In animal models, this compound has been shown to be effective in treating acute and chronic pain at various dosages . The oral bioavailability of this compound in mice and rats ranges from 50-85%, while in monkeys, it is slightly lower at 33-42% . Higher doses have been associated with increased efficacy, but also with potential adverse effects such as altered behavior and toxicity . It is crucial to determine the optimal dosage to balance efficacy and safety.
Metabolic Pathways
This compound is metabolized primarily by MAO-B and CYP2D6 . The major metabolites include the lactam, lactam acid, and the acid plus its glucuronide . These metabolic pathways are essential for the drug’s clearance from the body and its overall pharmacokinetic profile. The metabolites formed are excreted mainly via urine, with minor components detected in feces .
Transport and Distribution
This compound is well absorbed and distributed within the body. It has moderate plasma protein binding in mice (80-86%) and higher binding in rats and monkeys (95-97%) . The drug and its metabolites are primarily excreted through urine, with the lactam acid being the major urinary metabolite . The distribution of this compound within tissues is influenced by its interaction with transport proteins and its physicochemical properties .
Subcellular Localization
The subcellular localization of this compound is primarily within the synaptic cleft, where it exerts its effects on neurotransmitter transporters . It does not exhibit significant localization within other cellular compartments or organelles. The targeting of this compound to the synaptic cleft is crucial for its role in modulating neurotransmitter levels and its overall analgesic effect .
Métodos De Preparación
La síntesis de bicifadine implica varios pasos clave. El material de partida es típicamente 4-metilfenilacetonitrilo, que se somete a una serie de reacciones, incluyendo ciclización y reducción para formar el producto final. Las condiciones de reacción a menudo implican el uso de ácidos o bases fuertes, altas temperaturas y catalizadores específicos para asegurar que el producto deseado se obtiene con alta pureza y rendimiento .
Los métodos de producción industrial para this compound se centran en optimizar estas rutas sintéticas para aumentar la producción manteniendo la calidad y la consistencia del compuesto. Esto a menudo implica el uso de reactores de flujo continuo y técnicas de purificación avanzadas para lograr las especificaciones deseadas .
Análisis De Reacciones Químicas
Bicifadine experimenta varias reacciones químicas, que incluyen:
Oxidación: this compound se puede oxidar utilizando agentes oxidantes comunes como el permanganato de potasio o el trióxido de cromo. Los principales productos de estas reacciones son típicamente las cetonas o ácidos carboxílicos correspondientes.
Reducción: La reducción de this compound se puede lograr utilizando agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio, lo que lleva a la formación de los alcoholes correspondientes.
Sustitución: This compound puede experimentar reacciones de sustitución, particularmente sustituciones nucleófilas, donde los grupos funcionales en el anillo aromático son reemplazados por otros nucleófilos en condiciones apropiadas
Comparación Con Compuestos Similares
Bicifadine es único entre los SNDRI debido a su inhibición equilibrada de la recaptación de serotonina, norepinefrina y dopamina. Los compuestos similares incluyen:
Duloxetina: Inhibe principalmente la recaptación de serotonina y norepinefrina, pero tiene un efecto mínimo sobre la recaptación de dopamina.
Venlafaxina: Otro inhibidor de la recaptación de serotonina-norepinefrina con inhibición limitada de la recaptación de dopamina.
Bupropión: Inhibe principalmente la recaptación de dopamina y norepinefrina, pero tiene un efecto mínimo sobre la recaptación de serotonina
La inhibición de amplio espectro de this compound de los tres transportadores de monoaminas lo distingue de estos otros compuestos, convirtiéndolo en una herramienta única y valiosa en el manejo del dolor y la investigación.
Propiedades
| Preclinical studies and clinical trials indicate that bicifadine's analgesic properties result through the enhancement and prolongation of norepinephrine and serotonin actions, however other actions may be involved. | |
Número CAS |
71195-57-8 |
Fórmula molecular |
C12H15N |
Peso molecular |
173.25 g/mol |
Nombre IUPAC |
(1R,5S)-1-(4-methylphenyl)-3-azabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C12H15N/c1-9-2-4-10(5-3-9)12-6-11(12)7-13-8-12/h2-5,11,13H,6-8H2,1H3/t11-,12+/m1/s1 |
Clave InChI |
OFYVIGTWSQPCLF-NEPJUHHUSA-N |
SMILES |
CC1=CC=C(C=C1)C23CC2CNC3 |
SMILES isomérico |
CC1=CC=C(C=C1)[C@@]23C[C@@H]2CNC3 |
SMILES canónico |
CC1=CC=C(C=C1)C23CC2CNC3 |
| 71195-57-8 | |
Números CAS relacionados |
66504-75-4 (hydrochloride) |
Sinónimos |
icifadine bicifadine hydrochloride |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
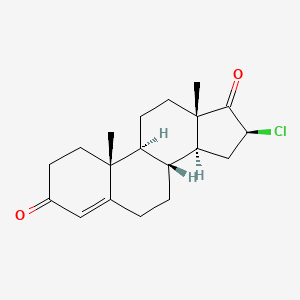
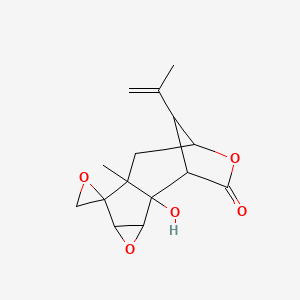
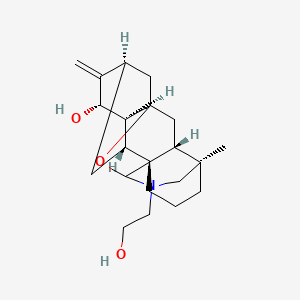
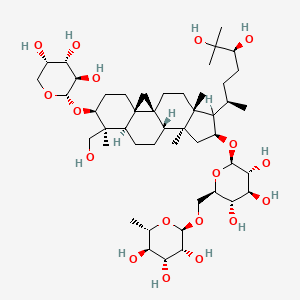
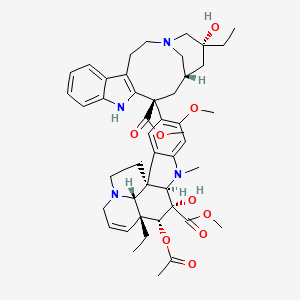
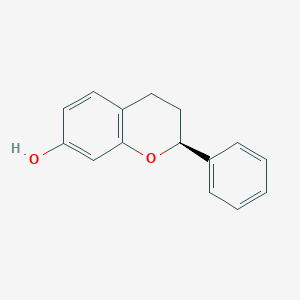
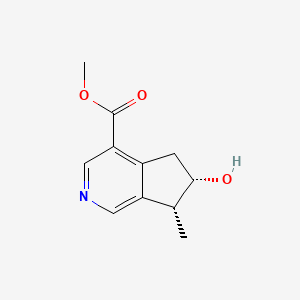

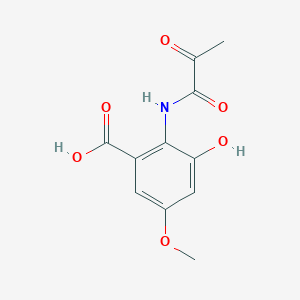
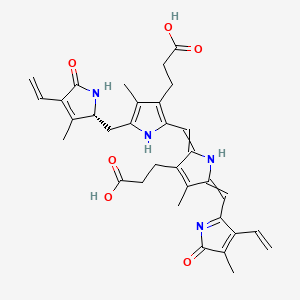


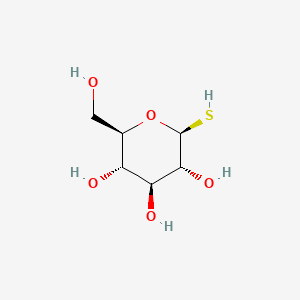
![(Z)-6-(2,5-Dimethoxystyryl)-5-methylpyrido[2,3-d]pyrimidine-2,4-diamine](/img/structure/B1205353.png)
